molecular formula C18H17N5O4 B11276142 N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11276142
M. Wt: 367.4 g/mol
InChI Key: STQSYFHFYLNCPA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzodioxole Group: This step involves the reaction of the triazole intermediate with a benzodioxole derivative under appropriate conditions.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against bacteria or fungi.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Incorporation into formulations for enhanced drug delivery or stability.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to bind to metal ions, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.

    Methoxyphenyl Derivatives: Known for their presence in various natural products and synthetic drugs.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of these three functional groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H17N5O4/c1-25-13-5-3-12(4-6-13)20-17-16(21-23-22-17)18(24)19-9-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

STQSYFHFYLNCPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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